molecular formula C8H15NO2 B3037993 1-Amino-4-methylcyclohexane-1-carboxylic acid CAS No. 69164-35-8

1-Amino-4-methylcyclohexane-1-carboxylic acid

Cat. No. B3037993
CAS RN: 69164-35-8
M. Wt: 157.21 g/mol
InChI Key: YUYUWXWDMRXHHN-UHFFFAOYSA-N
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Description

1-Amino-4-methylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Amino-4-methylcyclohexane-1-carboxylic acid is 1S/C8H15NO2/c1-6-2-4-8(9,5-3-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) . The compound has a topological polar surface area of 63.3 Ų and contains 11 heavy atoms .


Physical And Chemical Properties Analysis

1-Amino-4-methylcyclohexane-1-carboxylic acid has a molecular weight of 157.21 g/mol . It has a XLogP3 value of -1.3, indicating its solubility in water and lipids . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Stereoisomers : The synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a family of constrained hydroxy-α,α-disubstituted-α-amino acids, has been achieved. This synthesis process involves selective transformations of functional groups and has implications for the development of novel amino acids (Avenoza et al., 1999).

  • Crystallographic Characterization : Crystallographic studies on 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, reveal insights into their conformations. These studies highlight the importance of understanding the molecular structure for potential applications in synthesis and design of complex molecules (Valle et al., 1988).

  • Asymmetric Strecker Synthesis : The asymmetric Strecker synthesis method has been employed to synthesize different stereoisomers of 1-amino-2-methylcyclohexanecarboxylic acids. This synthesis provides insights into the steric control in the creation of these amino acids, which can be useful in drug discovery and molecular design (Volk & Frahm, 1996).

Transport Applications

  • Na+-Independent Transport System : The synthesis and comparison of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids with other amino acids reveal their specificity to the Na+-independent membrane transport system. This research can aid in understanding and potentially manipulating amino acid transport in cells (Christensen et al., 1983).

Drug Discovery Building Blocks

  • Design and Characterization for Drug Discovery : 1-Amino-4,4-difluorocyclohexanecarboxylic acid has been designed as a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, showing potential as a building block in drug discovery. The study of its conformation, lipophilicity, and other properties suggests practical applications in pharmaceutical research (Mykhailiuk et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Specific hazard and precautionary statements were not found in the search results.

properties

IUPAC Name

1-amino-4-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-2-4-8(9,5-3-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYUWXWDMRXHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-methylcyclohexane-1-carboxylic acid

CAS RN

69164-35-8
Record name 1-amino-4-methylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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